5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
The compound with the identifier “5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen gas or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include high temperatures, specific catalysts, and controlled environments to ensure the desired products are formed .
Scientific Research Applications
5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is used in biological assays to understand its effects on cellular processes and molecular pathways.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies focusing on its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials and chemical processes, particularly in the field of electrochemistry
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate these targets makes it a valuable tool in scientific research .
Comparison with Similar Compounds
5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other ceramic membrane materials used in electrochemical applications . The unique aspects of this compound include its specific reactivity and the conditions required for its synthesis and reactions.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24-17-6-4-3-5-16(17)23-21(24)19-18(26)13-25(20(19)22)11-12-28-15-9-7-14(27-2)8-10-15/h3-10H,11-13,22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKBFFCRPYYBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)CCOC4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)CCOC4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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